molecular formula C22H16FN3O5S B15135264 PAR4 antagonist 4

PAR4 antagonist 4

Cat. No.: B15135264
M. Wt: 453.4 g/mol
InChI Key: VJSADDJHZGKMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protease-activated receptor 4 antagonist 4 is a compound that targets protease-activated receptor 4, a member of the G-protein-coupled receptor family. Protease-activated receptor 4 is activated by thrombin and plays a crucial role in platelet aggregation and thrombosis. Protease-activated receptor 4 antagonist 4 is being studied for its potential therapeutic applications in preventing thrombotic disorders and other related conditions .

Preparation Methods

The synthesis of protease-activated receptor 4 antagonist 4 typically involves a multi-step process. One common synthetic route includes the development of indole-based antagonists. The process begins with the preparation of an indole scaffold, followed by functionalization to introduce specific substituents that enhance the antagonist activity. The reaction conditions often involve the use of reagents such as palladium catalysts and various solvents to facilitate the coupling reactions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Protease-activated receptor 4 antagonist 4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the antagonist, potentially altering its activity.

    Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.

    Substitution: Substitution reactions are commonly employed to introduce or replace functional groups on the indole scaffold. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .

Mechanism of Action

Protease-activated receptor 4 antagonist 4 exerts its effects by binding to the protease-activated receptor 4 and preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet aggregation and thrombus formation. The molecular targets involved include the G-protein-coupled receptor protease-activated receptor 4 and its associated signaling proteins, such as Gαq and Gα12/13 . By modulating these pathways, protease-activated receptor 4 antagonist 4 can effectively reduce thrombin-induced platelet activation and aggregation .

Comparison with Similar Compounds

Protease-activated receptor 4 antagonist 4 can be compared with other protease-activated receptor antagonists, such as protease-activated receptor 1 antagonists. While both types of antagonists target thrombin receptors, protease-activated receptor 4 antagonists are unique in their ability to provide sustained inhibition of platelet aggregation with a potentially lower risk of bleeding compared to protease-activated receptor 1 antagonists . Similar compounds include:

Protease-activated receptor 4 antagonist 4 stands out due to its specific targeting of protease-activated receptor 4 and its potential for safer antithrombotic therapy.

Properties

Molecular Formula

C22H16FN3O5S

Molecular Weight

453.4 g/mol

IUPAC Name

6-[3-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)29-11-15(30-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3

InChI Key

VJSADDJHZGKMFX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OC(CO5)COC6=CC=C(C=C6)F

Origin of Product

United States

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